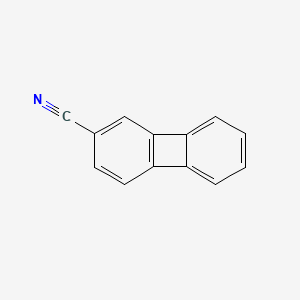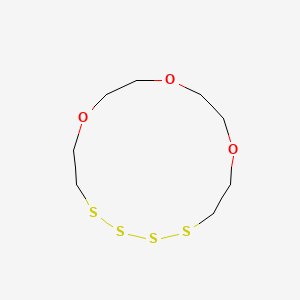
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane is a chemical compound known for its unique structure and propertiesThe presence of sulfur atoms in its structure makes it particularly interesting for various applications in chemistry and industry .
Vorbereitungsmethoden
The synthesis of 1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane typically involves the reaction of appropriate diols with sulfur-containing reagents under controlled conditions. One common method includes the use of phase inversion and interfacial polymerization techniques. These methods allow for the formation of the cyclic structure with the desired ether and sulfur groups .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Analyse Chemischer Reaktionen
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ether groups can participate in substitution reactions, where one of the oxygen atoms is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, where it forms complexes with various metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the study of metalloproteins and enzyme mechanisms.
Medicine: Its unique structure allows it to be used in drug delivery systems, where it can encapsulate and transport therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as membranes for water desalination and purification
Wirkmechanismus
The mechanism by which 1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the compound’s structure act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, from catalysis to drug delivery .
Vergleich Mit ähnlichen Verbindungen
1,10,13-Trioxa-4,5,6,7-tetrathiacyclopentadecane can be compared with other crown ethers and sulfur-containing cyclic compounds:
4,7,10-Trioxa-1,13-tridecanediamine: Similar in structure but lacks sulfur atoms, making it less versatile in certain applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms instead of sulfur, which affects its coordination chemistry and applications.
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms, providing a distinct set of chemical properties and reactivity that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
81397-59-3 |
|---|---|
Molekularformel |
C8H16O3S4 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
1,10,13-trioxa-4,5,6,7-tetrathiacyclopentadecane |
InChI |
InChI=1S/C8H16O3S4/c1-3-10-5-7-12-14-15-13-8-6-11-4-2-9-1/h1-8H2 |
InChI-Schlüssel |
BMWVHGRJVRYBJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCSSSSCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


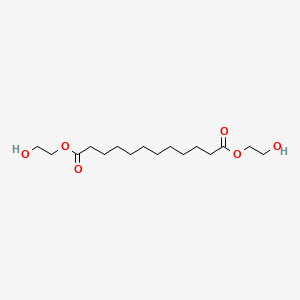
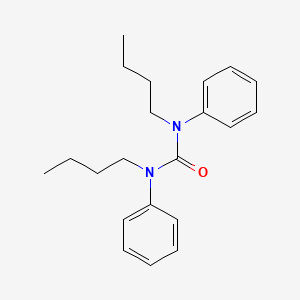
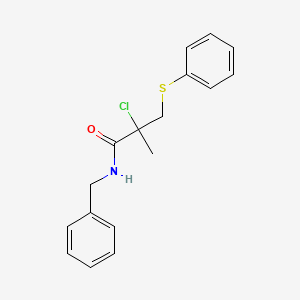
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
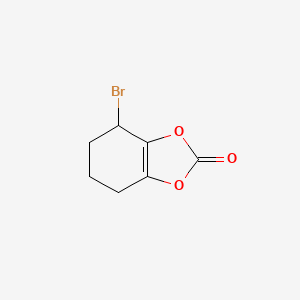
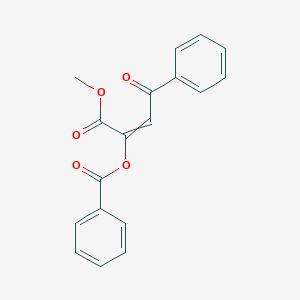
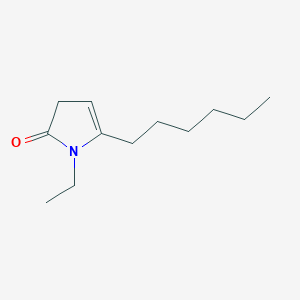
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)
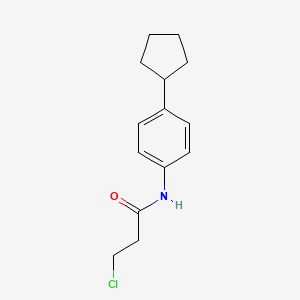
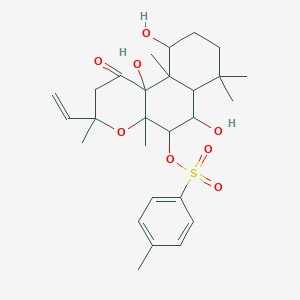
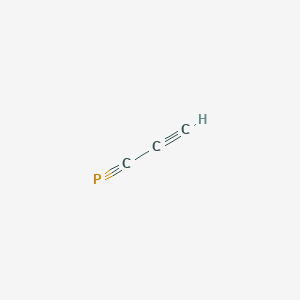
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
